molecular formula C5H10O3S B6192722 (1r,3r)-3-methanesulfonylcyclobutan-1-ol, trans CAS No. 2648940-74-1

(1r,3r)-3-methanesulfonylcyclobutan-1-ol, trans

Cat. No.: B6192722
CAS No.: 2648940-74-1
M. Wt: 150.2
InChI Key:
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Description

(1r,3r)-3-Methanesulfonylcyclobutan-1-ol, trans is a chiral compound with significant interest in various scientific fields. This compound features a cyclobutane ring substituted with a methanesulfonyl group and a hydroxyl group in a trans configuration. Its unique structure and stereochemistry make it a valuable subject for research and application in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-methanesulfonylcyclobutan-1-ol, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base, followed by reduction to yield the desired trans isomer. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-Methanesulfonylcyclobutan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the methanesulfonyl group results in a methyl-substituted cyclobutane.

Scientific Research Applications

(1r,3r)-3-Methanesulfonylcyclobutan-1-ol, trans has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its chiral nature makes it useful in studying enzyme interactions and stereospecific biological processes.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,3r)-3-methanesulfonylcyclobutan-1-ol, trans involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methanesulfonyl group can participate in various chemical reactions. These interactions influence the compound’s reactivity and biological activity, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-Methanesulfonylcyclobutan-1-ol, cis: Differing only in the stereochemistry, this compound has different physical and chemical properties.

    Cyclobutanol: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    Methanesulfonyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(1r,3r)-3-Methanesulfonylcyclobutan-1-ol, trans is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-3-methanesulfonylcyclobutan-1-ol, trans involves the conversion of a cyclobutanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Methanesulfonyl chloride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form (1r,3r)-3-methanesulfonylcyclobutanone.", "Step 2: (1r,3r)-3-methanesulfonylcyclobutanone is reduced to (1r,3r)-3-methanesulfonylcyclobutan-1-ol using sodium borohydride in methanol.", "Step 3: The resulting alcohol is then treated with acetic acid to obtain the trans isomer of (1r,3r)-3-methanesulfonylcyclobutan-1-ol." ] }

CAS No.

2648940-74-1

Molecular Formula

C5H10O3S

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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